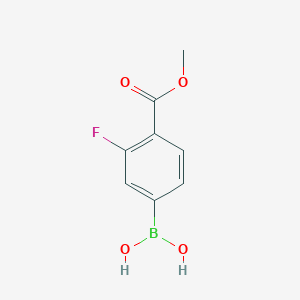

3-フルオロ-4-メトキシカルボニルフェニルボロン酸

概要

説明

3-Fluoro-4-methoxycarbonylphenylboronic acid is a fluoro-containing arylboronic acid, which is a class of compounds known for their utility in cross-coupling reactions. These compounds are particularly interesting due to their electron-poor nature, which can influence their reactivity in various chemical processes .

Synthesis Analysis

The synthesis of related fluoro-substituted phenylboronic acids often involves cross-coupling reactions. For instance, electron-poor, fluoro-containing arylboronic acids have been used as coupling partners in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling reactions with aryl arenesulfonates. These reactions proceed efficiently, with fluoro-containing arylboronic acids reacting faster than their electron-rich or neutral counterparts .

Molecular Structure Analysis

The molecular structure of fluoro-substituted phenylboronic acids has been investigated using Density Functional Theory (DFT). For example, the geometric structure of 3-fluoro-4-formylphenylboronic acid was studied with DFT/B3LYP/6-311++G(d,p) basis set, and its spectra were observed by FT-IR and FT-Raman. Theoretical wavenumbers calculated by the same method showed good agreement with experimental data, indicating the reliability of DFT in predicting the structure of such molecules .

Chemical Reactions Analysis

Fluoro-substituted phenylboronic acids participate in various chemical reactions. The presence of the fluorine atom can influence the reactivity and selectivity of these compounds in chemical transformations. For example, the synthesis of a potential radioligand for the GABA receptor in the brain involved a Schiff reaction, which is a type of chemical reaction that can be influenced by the electronic properties of the substituents on the phenylboronic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted phenylboronic acids, such as pKa values and tautomeric equilibria, have been characterized. NMR and single crystal XRD methods have been used to determine the molecular and crystal structures of these compounds. The influence of the fluorine substituent's position on the properties of the compounds has been discussed, with findings suggesting that the electron-withdrawing effect of fluorine can significantly affect the compound's behavior .

科学的研究の応用

有機合成

“3-フルオロ-4-メトキシカルボニルフェニルボロン酸” は、有機合成において頻繁に使用される . ボロン酸基により、鈴木・宮浦カップリング反応に関与することができる 、これは有機化学において炭素-炭素結合の合成に広く使用されている .

フッ素化試薬

この化合物は、フッ素化試薬として使用できます . フッ素原子の存在は、医薬品、農薬、材料科学において用途があるフッ素化有機化合物の合成において価値がある .

リガンドレス空気酸化フッ素アルキル化

これは、フッ素アルキルヨージドを用いた、銅を触媒としたリガンドレス空気酸化フッ素アルキル化反応におけるアリールボロン酸に使用できます . この反応は、フッ素アルキル化された化合物の合成に役立ちます .

アリールボロン酸のニトロ化

“3-フルオロ-4-メトキシカルボニルフェニルボロン酸” は、銅を触媒としたアリールボロン酸のニトロ化反応に使用できます . この反応は、染料、医薬品、爆発物において用途があるニトロ芳香族化合物の合成に役立ちます .

実験室用化学物質

Safety and Hazards

将来の方向性

3-Fluoro-4-methoxycarbonylphenylboronic acid has potential applications in the synthesis of various organic compounds. For instance, it has been used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, and in the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, particularly those with serine or threonine residues in their active sites . This interaction can inhibit the function of the target protein, leading to various downstream effects.

Biochemical Pathways

Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds in organic synthesis .

Action Environment

The action, efficacy, and stability of 3-Fluoro-4-methoxycarbonylphenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability .

特性

IUPAC Name |

(3-fluoro-4-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO4/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYGXFXSMDUXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382318 | |

| Record name | [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

505083-04-5 | |

| Record name | [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505083-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(methoxycarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was 3-fluoro-4-(methoxycarbonyl)phenylboronic acid chosen as a substitute for 4-methoxyphenylboronic acid in the study?

A1: The researchers aimed to quantify the amount of (S)-BINOL immobilized on multiwalled carbon nanotubes. Introducing a fluorine atom into the boronic acid reagent led to the formation of (S)-6-(3-fluoro-4-(methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol. This fluorine atom acts as a probe, enabling more accurate quantification of the organic material on the nanotubes [].

Q2: Did the use of 3-fluoro-4-(methoxycarbonyl)phenylboronic acid impact the catalytic activity or selectivity compared to the non-fluorinated counterpart?

A2: Interestingly, both 3-fluoro-4-(methoxycarbonyl)phenylboronic acid and 4-methoxyphenylboronic acid derivatives of BINOL displayed similar catalytic activity and selectivity in the diethyl zinc and Ti(OiPr)4-catalyzed alkylation of benzaldehyde. This suggests that the fluorine atom did not significantly interfere with the catalytic mechanism in this specific reaction [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)

![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)

![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)

![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)